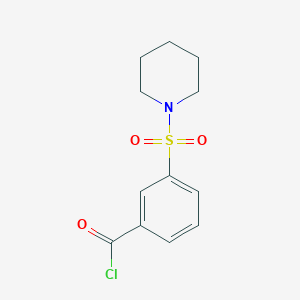

3-(Piperidin-1-ylsulfonyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle est un composé organique de formule moléculaire C12H14ClNO3S. Il s'agit d'un dérivé du chlorure de benzoyle, comportant un cycle pipéridine lié à un groupe sulfonyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle implique généralement la réaction du chlorure de benzoyle avec la pipéridine en présence d'un agent sulfonylant. Une méthode courante utilise le chlorure de thionyle (SOCl2) pour faciliter le processus de sulfonylation . La réaction est généralement effectuée en conditions anhydres afin d'éviter l'hydrolyse des produits intermédiaires.

Méthodes de production industrielle

La production industrielle du chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle peut impliquer des réactions à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe chlorure peut être remplacé par des nucléophiles tels que des amines, des alcools ou des thiols.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que des amines (par exemple, la méthylamine) ou des alcools (par exemple, le méthanol) sont couramment utilisés en conditions basiques.

Hydrolyse : Se produit généralement en conditions acides ou basiques, selon le produit désiré.

Principaux produits formés

Substitution nucléophile : Produit des dérivés benzoyliques substitués.

Hydrolyse : Donne des acides sulfoniques et du chlorure de benzoyle.

Applications De Recherche Scientifique

Le chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle a plusieurs applications en recherche scientifique :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques.

Chimie médicinale : Investigué pour son potentiel en tant que bloc de construction dans le développement de nouveaux médicaments, en particulier ceux ciblant les troubles neurologiques.

Science des matériaux : Utilisé dans la préparation de matériaux fonctionnels présentant des propriétés spécifiques, telles que les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action du chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle implique sa réactivité en tant qu'électrophile. Le composé peut réagir avec des nucléophiles, conduisant à la formation de nouvelles liaisons chimiques. Cette réactivité est principalement due à la présence des groupes sulfonyle et benzoyle attracteurs d'électrons, qui renforcent le caractère électrophile de la molécule .

Mécanisme D'action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the electron-withdrawing sulfonyl and benzoyl groups, which enhance the electrophilic character of the molecule .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de 4-(pipéridin-1-ylsulfonyl)benzoyle : Structure similaire mais avec le groupe sulfonyle lié à la position para du cycle benzoyle.

Chlorure de 3-(pipéridin-1-ylsulfonyl)benzènesulfonyle : Contient un groupe sulfonyle supplémentaire sur le cycle benzène.

Unicité

Le chlorure de 3-(pipéridin-1-ylsulfonyl)benzoyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et les types de produits formés dans les réactions chimiques. Cela en fait un composé précieux pour la synthèse ciblée en chimie médicinale et des matériaux .

Propriétés

Formule moléculaire |

C12H14ClNO3S |

|---|---|

Poids moléculaire |

287.76 g/mol |

Nom IUPAC |

3-piperidin-1-ylsulfonylbenzoyl chloride |

InChI |

InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

Clé InChI |

FLMOAOWNOBGTSM-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)

![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)